Cedrene

Übersicht

Beschreibung

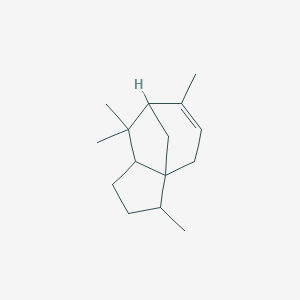

Cedrene is a sesquiterpene, a class of organic compounds that are a subcategory of terpenes. Its chemical formula is C₁₅H₂₄ , and it is found naturally in many essential oils, particularly in the essential oil of cedar, which lends it its name . This compound is a major component in cedarwood oil and is often associated with the characteristic smell of cedar trees. The molecular structure of this compound is intriguing because it has three cyclohexane rings, creating a tricyclic structure . This complex structure is responsible for its stability and the unique scent it imparts to cedarwood oil.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cedrene can be synthesized in the laboratory through various chemical reactions and reagents. One notable method involves the use of radical chemistry, as demonstrated by Hee-Yoon Lee and colleagues . The synthesis of this compound often requires the expertise of experienced chemists due to its complexity.

Industrial Production Methods: this compound is primarily extracted from the essential oil of cedarwood through steam distillation . This process involves placing cedarwood chips or sawdust in a distillation apparatus and passing steam through the material. The high temperature causes the cells of the wood to rupture, releasing the essential oil, which is then condensed and collected separately from the water .

Analyse Chemischer Reaktionen

Oxidation Reactions

Cedrene undergoes oxidation to form oxygenated derivatives, with cedrol (a tricyclic alcohol) as a major product. Atmospheric oxidation studies reveal its role in secondary organic aerosol (SOA) formation.

Key Findings:

-

Ozonolysis :

α-Cedrene reacts rapidly with ozone (rate constant: ) to form low-volatility carbonyl compounds (e.g., formaldehyde, acetone) and dicarbonyls, contributing to SOA formation . -

Photooxidation :

Reaction with hydroxyl radicals (OH) produces hydroxy-peroxy radicals, which further decompose into carbonyls and organic acids.

| Reaction Type | Conditions | Major Products | Yield/Data | References |

|---|---|---|---|---|

| Ozonolysis | O₃, dark | SOA, carbonyls | 10–25% SOA | |

| Photooxidation | OH/NO₃ | Hydroxy-peroxides |

Reduction Reactions

Catalytic hydrogenation of this compound yields dihydro-β-cedrene, a saturated derivative. This reaction is critical for modifying this compound’s volatility and biological activity.

-

Hydrogenation :

Cyclization and Synthetic Routes

This compound’s synthesis often employs radical cyclization or Michael addition strategies to construct its tricyclic framework.

Tandem Radical Cyclization

-

Mechanism : Sequential radical formation at C-5 and C-1 positions, achieving stereoselectivity via chair-like transition states .

-

Yield : 73% for tricyclo[5.3.1.0¹⁵]undecanedione intermediates .

Michael Addition Approach

-

Key Step : Intramolecular Michael reaction of bicyclo[3.3.0]octenone derivatives.

| Synthetic Method | Key Intermediate | Yield | Stereoselectivity | References |

|---|---|---|---|---|

| Tandem Radical Cyclization | N-Aziridinylimine | 73% | High (chair TS) | |

| Khand Cyclization | Monocyclic precursor | 85% | Moderate |

Atmospheric Degradation

This compound’s reactivity with atmospheric oxidants impacts air quality and climate:

Biological Interactions

This compound derivatives exhibit inhibitory effects on human cytochrome P-450 enzymes:

Environmental Fate

Wissenschaftliche Forschungsanwendungen

Anti-Obesity Effects

Recent studies have highlighted the potential of α-cedrene in combating obesity. Research conducted on rodents demonstrated that oral administration of α-cedrene could prevent and reverse high-fat diet-induced obesity without affecting food intake. The underlying mechanism appears to involve the modulation of adipocyte metabolism through the activation of the Adcy3 pathway, which promotes thermogenesis and lipid oxidation while inhibiting adipogenic gene expression .

Table 1: Summary of Anti-Obesity Studies Involving α-Cedrene

| Study Type | Subjects | Treatment Duration | Key Findings |

|---|---|---|---|

| Preventive Study | C57BL/6 N mice | 8 weeks | Prevented obesity; increased thermogenic gene expression |

| Therapeutic Study | Obese Sprague Dawley rats | 12 weeks | Reversed obesity; improved metabolic parameters |

| Mechanistic Study | Adcy3 heterozygous mice | 17 weeks | Attenuated weight loss effects in Adcy3 +/- mice |

Antimicrobial Properties

Cedrene exhibits antimicrobial activity, particularly against common pathogens such as Staphylococcus aureus. Studies indicate that cedarwood oil, rich in this compound, can effectively inhibit bacterial growth, making it a potential candidate for natural preservatives in food and cosmetic formulations .

Cosmetic Applications

This compound is increasingly utilized in cosmetic formulations due to its pleasant aroma and beneficial properties for skin health. Its anti-inflammatory effects make it suitable for products aimed at treating skin irritations and inflammatory conditions.

Table 2: Cosmetic Applications of this compound

| Application Type | Product Example | Benefits |

|---|---|---|

| Skin Care | Anti-inflammatory creams | Reduces redness and irritation |

| Fragrance | Perfumes and scented oils | Provides a woody aroma |

| Hair Care | Shampoos and conditioners | Strengthens hair and promotes scalp health |

Food Industry Applications

This compound's antimicrobial properties extend to its application in the food industry as a natural preservative. Its ability to inhibit microbial growth can enhance food safety and shelf life without the need for synthetic additives.

Table 3: Food Applications of this compound

| Application Type | Food Example | Benefits |

|---|---|---|

| Natural Preservative | Meat products | Extends shelf life by inhibiting bacteria |

| Flavoring Agent | Snacks and baked goods | Adds a unique flavor profile |

Case Study: this compound in Obesity Management

A pivotal study published in Nature explored the impact of α-cedrene on metabolic health in mice subjected to high-fat diets. The findings indicated that α-cedrene not only prevented weight gain but also improved metabolic markers such as insulin sensitivity and lipid profiles. The study concluded that α-cedrene could serve as an effective natural intervention for obesity management .

Case Study: this compound as a Natural Preservative

Research conducted on the efficacy of cedarwood oil containing this compound demonstrated significant antibacterial activity against foodborne pathogens. This study suggested that incorporating this compound into food products could reduce the risk of spoilage and enhance food safety, supporting its role as a natural preservative .

Wirkmechanismus

The mechanism of action of cedrene involves its interaction with various molecular targets and pathways. For instance, the ozonolysis of α-cedrene leads to the formation of secondary organic aerosols, which play a significant role in air quality and climate . The high molecular weight products formed during this reaction, such as aldol condensation products and peroxyhemiacetals, are crucial in the early stages of particle formation .

Vergleich Mit ähnlichen Verbindungen

Cedren ist unter den Sesquiterpenen einzigartig aufgrund seiner tricyclischen Struktur und des Vorhandenseins von zwei Isomeren, (−)-α-Cedren und (+)-β-Cedren . Diese Isomere unterscheiden sich in der Position einer Doppelbindung, wobei (−)-α-Cedren die Doppelbindung zwischen den Kohlenstoffen 8 und 9 und (+)-β-Cedren zwischen den Kohlenstoffen 9 und 10 aufweist .

Ähnliche Verbindungen:

Die einzigartige Struktur und Eigenschaften von Cedren machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Biologische Aktivität

Cedrene is a sesquiterpene found in various essential oils, particularly cedarwood oil. It has garnered attention for its diverse biological activities, including anti-inflammatory, antibacterial, antifungal, analgesic, and potential anticancer properties. This article synthesizes recent research findings on the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Classification

This compound is classified as a sesquiterpene, which is a class of terpenes composed of three isoprene units. Its molecular formula is , and it exists in several isomeric forms, primarily alpha-cedrene and beta-cedrene. These compounds are notable for their distinct aromatic profiles and biological activities.

1. Cytochrome P-450 Inhibition

This compound has been shown to inhibit various cytochrome P-450 (CYP) enzymes, which are crucial for drug metabolism. A study demonstrated that β-cedrene acts as a competitive inhibitor of CYP2B6 and CYP3A4, with inhibition constants (Ki) comparable to established inhibitors. This suggests that this compound may influence the pharmacokinetics of co-administered drugs, necessitating further investigation into potential drug interactions .

2. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. An animal study indicated that this compound-containing plant oils effectively alleviated pain and inflammation associated with conditions like arthritis . The underlying mechanisms may involve the modulation of inflammatory pathways, although detailed molecular mechanisms remain to be fully elucidated.

3. Antimicrobial Effects

Both alpha-cedrene and beta-cedrene have demonstrated antimicrobial activity against various bacterial and fungal pathogens. Research has shown that these compounds can inhibit the growth of several microorganisms, making them potential candidates for natural preservatives in food and cosmetics .

4. Anticancer Potential

Recent in vitro studies have revealed that this compound can induce cytotoxic effects on cancer cells, including those from lung, liver, and oral cancers. The combination of this compound with other sesquiterpenes like cedrol has shown enhanced efficacy against tumor cells . The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.

Pharmacokinetics

A study examining the pharmacokinetics of α-cedrene in rats found that it has a rapid clearance rate and a relatively long half-life when administered intravenously. Oral bioavailability was observed to be between 48.7% and 84.8%, suggesting that α-cedrene could be an effective therapeutic agent when formulated appropriately .

Case Study 1: Anti-obesity Effects

In a preclinical study involving Sprague-Dawley rats, α-cedrene was evaluated for its potential as an anti-obesity agent. Results indicated significant reductions in triglyceride accumulation in liver tissues when compared to high-fat diet controls . This finding suggests that α-cedrene may play a role in metabolic regulation.

Case Study 2: Liver Health

Another study focused on the effects of α-cedrene on hepatic lipid accumulation through the olfactory receptor OR10J5 pathway. Stimulation with α-cedrene resulted in decreased lipid content in human hepatocytes, indicating its potential for managing conditions related to fatty liver disease .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAQOCYXUMOFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859378 | |

| Record name | Cedr-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68608-32-2, 11028-42-5, 469-61-4 | |

| Record name | Terpenes and Terpenoids, cedarwood-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Juniperus deppeana Steud. (Cupressaceae) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.